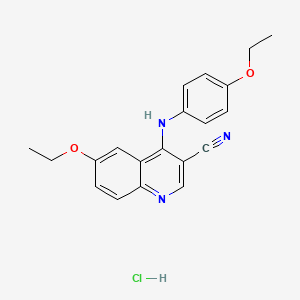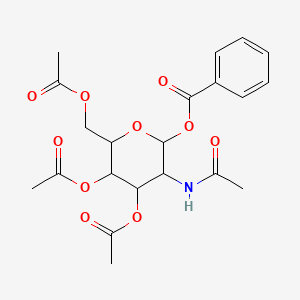
Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- is a useful research compound. Its molecular formula is C21H25NO10 and its molecular weight is 451.428. The purity is usually 95%.
BenchChem offers high-quality Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Intermediates for Synthesis : Glucosamine derivatives like 1,3,4,6-tetra-Oacetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride are used as intermediates for synthesizing other compounds, which are screened for medical applications. The use of benzoylates in carbohydrate chemistry can enhance the rate of anomerization reactions and increase yields from such reactions (Di Salvo et al., 2018).
Orthogonally Protected Glucosamine : Glucosamine hydrochloride can be transformed into an orthogonally protected intermediate, which is a common precursor in carbohydrate chemistry (Hernández-Torres et al., 2002).
Novel Protecting Groups for Carbohydrates : The 2-(Chloroacetoxymethyl)benzoyl (CAMB) group has been used for O-protection in glycosyl donors, demonstrating the significance of such derivatives in carbohydrate synthesis (Ziegler & Pantkowski, 1994).
Biomedical and Pharmacological Applications
Role in Glycoproteins and Proteoglycans : Glucosamine is a key component of glycoproteins, proteoglycans, and glycosaminoglycans, playing a crucial role in various biological processes (Dalirfardouei et al., 2016).
Potential Therapeutic Applications : It has shown beneficial pharmacological effects in conditions like osteoarthritis and potentially in cardiovascular diseases, neurological disorders, skin conditions, and cancer. Its anti-inflammatory and anti-oxidant properties are of particular interest (Dalirfardouei et al., 2016).
Immunosuppressive Effects : There's evidence of glucosamine's immunosuppressive activity, indicating potential benefits as an immunosuppressive agent (Ma et al., 2002).
Skin and Other Benefits : Glucosamine compounds have beneficial effects on the skin, including accelerating wound healing, improving skin hydration, and decreasing wrinkles. It also shows promise in the treatment of hyperpigmentation disorders (Bissett, 2006).
Mécanisme D'action
Target of Action
Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl-, also known as benzoylated N-acetyl glucosamine, is a chemical compound that has been extensively studied due to its potential applications in multiple fields of research and industry. The primary targets of this compound are the cartilage cells (chondrocytes) and inflammatory pathways .
Mode of Action
The compound interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans, slowing the progression of osteoarthritis and relieving symptoms of joint pain . Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain .
Biochemical Pathways
The administration of glucosamine theoretically provides a building block for the synthesis of glycosaminoglycans, which are larger molecules made from glucosamine in combination with proteins such as collagen and elastin. They form the extracellular matrix and the cartilage in joints . .
Pharmacokinetics
. This suggests that the compound may have good bioavailability and tolerability.
Result of Action
The molecular and cellular effects of the compound’s action include reduced inflammation and potential relief of joint pain . In vitro studies have shown that exposure to glucosamine reduced survival of cultured Schwann cells and neurons accompanied by increased expression of cleaved caspase 3, CCAT-enhancer-binding homologous protein and mitochondrial hexokinase-I, along with ATP depletion .
Safety and Hazards
Orientations Futures
Glucosamine is more effective than a placebo at reducing pain in knee osteoarthritis patients . In long-term treatment, oral glucosamine sulfate 1500 mg/day is believed to be well-tolerated . Further studies are warranted to determine the synergistic effect of glucosamine with other anti-inflammatory and/or antioxidative agents on joint health .
Propriétés
IUPAC Name |
[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO10/c1-11(23)22-17-19(30-14(4)26)18(29-13(3)25)16(10-28-12(2)24)31-21(17)32-20(27)15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKRIXVLJJCBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B3001255.png)
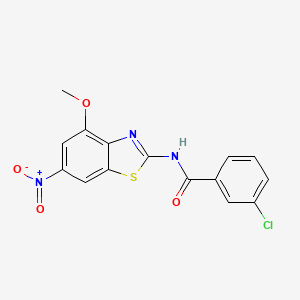
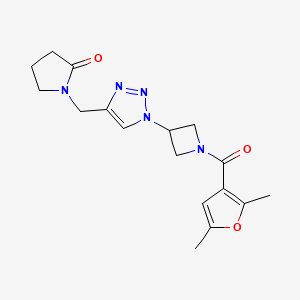
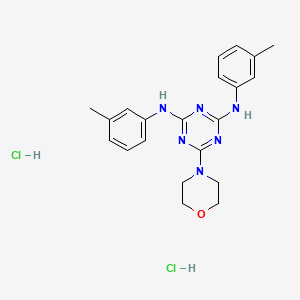

![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)



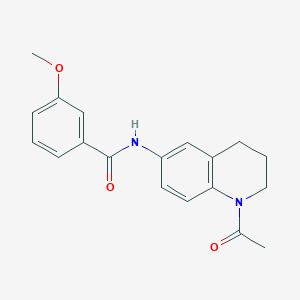
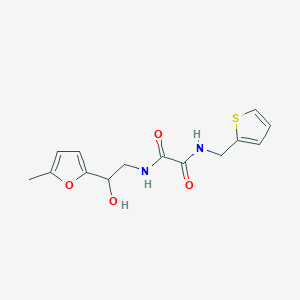
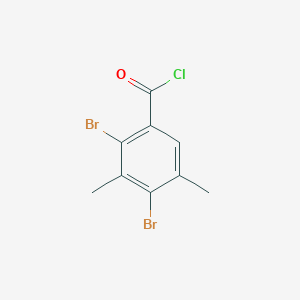
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3001276.png)
